An In-depth Technical Guide to 1-Bromo-3-(fluoromethyl)cyclobutane: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Bromo-3-(fluoromethyl)cyclobutane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3-(fluoromethyl)cyclobutane, a fluorinated carbocyclic building block of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluoromethyl-substituted cyclobutane motif can significantly influence the physicochemical and pharmacological properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity. This document details the chemical structure, key properties, a robust synthetic pathway with a step-by-step experimental protocol, and the prospective applications of this valuable synthetic intermediate.
Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Design
The cyclobutane scaffold, a four-membered carbocycle, has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a means to explore chemical space beyond traditional flat aromatic systems, often leading to improved pharmacological profiles.[1] The introduction of fluorine atoms into these scaffolds further enhances their utility. The monofluoromethyl group (-CH2F), in particular, can act as a bioisosteric replacement for a hydroxyl group or a methyl group, modulating properties such as pKa, hydrogen bonding capability, and metabolic stability.[2] 1-Bromo-3-(fluoromethyl)cyclobutane serves as a versatile building block, combining the benefits of the fluorinated cyclobutane core with a reactive bromine handle, enabling a wide range of subsequent chemical transformations for the synthesis of complex molecular architectures.
Chemical Structure and Physicochemical Properties
1-Bromo-3-(fluoromethyl)cyclobutane is a disubstituted cyclobutane with the chemical formula C₅H₈BrF. The molecule exists as cis and trans diastereomers. The trans isomer, formally named rel-(1r,3r)-1-bromo-3-(fluoromethyl)cyclobutane, is often the focus in synthetic applications due to its thermodynamic stability.
Table 1: Physicochemical Properties of trans-1-Bromo-3-(fluoromethyl)cyclobutane
| Property | Value | Source |
| CAS Number | 2920427-86-5 | [3] |
| Molecular Formula | C₅H₈BrF | [3] |
| Molecular Weight | 167.02 g/mol | [3] |
| Appearance | Colorless liquid (predicted) | General knowledge |
| Purity | 97% (commercially available) | [3] |
Note: Experimental physical properties such as boiling point, density, and solubility are not widely reported in the literature and would need to be determined empirically.
Synthesis of trans-1-Bromo-3-(fluoromethyl)cyclobutane: A Guided Protocol
The synthesis of trans-1-bromo-3-(fluoromethyl)cyclobutane can be achieved through a multi-step sequence starting from a commercially available cyclobutane derivative. The following protocol is a representative pathway, drawing upon established methodologies for fluorination and bromination of similar substrates.[3][4][5]
Synthetic Scheme
Caption: Synthetic pathway for trans-1-Bromo-3-(fluoromethyl)cyclobutane.
Step 1: Synthesis of trans-3-(Fluoromethyl)cyclobutanol
This initial step involves the selective monofluorination of a suitable precursor, trans-3-(hydroxymethyl)cyclobutanol. Deoxyfluorination reagents are commonly employed for this transformation.
Protocol:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer, add a solution of trans-3-(hydroxymethyl)cyclobutanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (e.g., Deoxo-Fluor®) (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
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Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
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Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford trans-3-(fluoromethyl)cyclobutanol.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Deoxyfluorinating reagents are highly reactive towards water; therefore, anhydrous conditions are crucial to prevent reagent decomposition and ensure efficient fluorination.
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Low-Temperature Addition: The addition of the fluorinating agent at low temperature (-78 °C) is essential to control the exothermic reaction and minimize the formation of side products.
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Slow Warming: Gradual warming to room temperature allows for a controlled reaction to completion.
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Aqueous Work-up with Bicarbonate: The quench with a mild base like sodium bicarbonate neutralizes the acidic byproducts of the reaction.
Step 2: Synthesis of trans-1-Bromo-3-(fluoromethyl)cyclobutane
The final step is the conversion of the primary alcohol to the corresponding bromide using a phosphorus-based brominating agent.
Protocol:
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Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of trans-3-(fluoromethyl)cyclobutanol (1.0 eq) and a catalytic amount of pyridine in anhydrous diethyl ether (Et₂O, 15 mL/mmol).
-
Cooling: Cool the solution to 0 °C using an ice bath.
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Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise via the dropping funnel.
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Reaction Progression: After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3-4 hours.
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Quenching: Cool the reaction mixture to 0 °C and slowly quench with ice-cold water.
-
Extraction: Separate the organic layer and extract the aqueous layer with Et₂O (3 x 15 mL).
-
Work-up: Combine the organic layers, wash sequentially with a saturated aqueous solution of NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: hexanes) to yield trans-1-bromo-3-(fluoromethyl)cyclobutane.
Causality Behind Experimental Choices:
-
Phosphorus Tribromide (PBr₃): PBr₃ is a mild and effective reagent for converting primary and secondary alcohols to alkyl bromides with minimal rearrangement.[3][5]
-
Pyridine Catalyst: A small amount of pyridine is often added to neutralize the HBr byproduct generated during the reaction, preventing potential side reactions.
-
Controlled Temperature: The initial reaction at 0 °C helps to control the exothermicity of the reaction between the alcohol and PBr₃.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for trans-1-Bromo-3-(fluoromethyl)cyclobutane
| Technique | Predicted Key Signals |
| ¹H NMR | Multiplets in the range of 2.0-3.0 ppm for the cyclobutane ring protons. A doublet of doublets or a triplet around 4.5 ppm for the -CH₂F protons, showing coupling to both the adjacent cyclobutane proton and the fluorine atom. A multiplet around 4.0-4.5 ppm for the proton attached to the carbon bearing the bromine atom. |
| ¹³C NMR | A doublet around 80-85 ppm for the -CH₂F carbon, showing a large one-bond C-F coupling constant. A signal around 40-50 ppm for the carbon bearing the bromine atom. Signals in the range of 20-35 ppm for the other cyclobutane carbons. |
| ¹⁹F NMR | A triplet corresponding to the -CH₂F group, coupled to the two adjacent protons. |
| Mass Spec (EI) | Molecular ion peak (M⁺) and peaks corresponding to the loss of Br (M-Br)⁺ and CH₂F (M-CH₂F)⁺. |
| IR Spectroscopy | C-H stretching vibrations around 2850-3000 cm⁻¹. A strong C-F stretching vibration around 1000-1100 cm⁻¹. A C-Br stretching vibration in the fingerprint region, typically below 700 cm⁻¹. |
Applications in Drug Discovery and Organic Synthesis
The unique structural and electronic properties of 1-bromo-3-(fluoromethyl)cyclobutane make it a valuable building block for the synthesis of novel therapeutic agents.
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Scaffold Hopping and Bioisosteric Replacement: The fluorinated cyclobutane core can serve as a non-aromatic, sp³-rich bioisostere for phenyl rings or other cyclic systems, potentially improving solubility, metabolic stability, and cell permeability of drug candidates.
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Introduction of a Reactive Handle: The bromine atom provides a versatile point for further chemical modification through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic substitutions, and organometallic chemistry. This allows for the facile introduction of diverse functional groups and the construction of complex molecular libraries for high-throughput screening.
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Modulation of Pharmacokinetic Properties: The presence of the fluoromethyl group can influence the lipophilicity and metabolic profile of a molecule, offering a tool for fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.
Conclusion
1-Bromo-3-(fluoromethyl)cyclobutane is a strategically important building block for the advancement of modern drug discovery programs. Its synthesis, while requiring careful execution of fluorination and bromination steps, provides access to a unique chemical scaffold with desirable properties. The ability to introduce a rigid, three-dimensional, and fluorinated motif with a handle for further functionalization makes this compound a valuable tool for medicinal chemists aiming to develop novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles.
References
- Demchuk, O. P., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
- AChemBlock. (2026, March 14). trans-1-bromo-3-(fluoromethyl)cyclobutane 97% | CAS: 2920427-86-5. AChemBlock.
- Manac Inc. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1)
- Asymmetric Synthesis. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry.
- TCI. (2025, September 22).
- Burés, J. (2016).
- Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. (n.d.).
- Mykhailiuk, P. K. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- Grygorenko, O. O., et al. (n.d.). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.
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